molecular formula C10H10FNO B11912991 5-(3-Fluorophenyl)pyrrolidin-2-one

5-(3-Fluorophenyl)pyrrolidin-2-one

Cat. No.: B11912991
M. Wt: 179.19 g/mol
InChI Key: PDDQGPLEUZNCAD-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are a group of organic compounds characterized by a five-membered lactam ring. The presence of a fluorophenyl group at the 3-position of the pyrrolidinone ring adds unique properties to this compound, making it of interest in various fields of scientific research.

Chemical Reactions Analysis

5-(3-Fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine derivatives can lead to the formation of carboxylic acids .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may modulate neurotransmitter systems, contributing to its potential as a cognition enhancer .

Comparison with Similar Compounds

5-(3-Fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidinone scaffold but differ in their substituents and biological activities. The presence of the fluorophenyl group in this compound adds unique properties, such as increased lipophilicity and potential for specific biological interactions . This makes it distinct from other pyrrolidinone derivatives and highlights its potential in various scientific applications.

Properties

IUPAC Name

5-(3-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDQGPLEUZNCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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